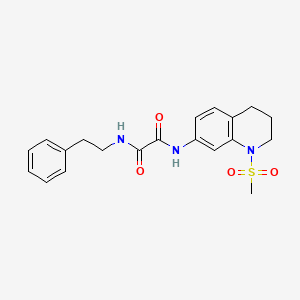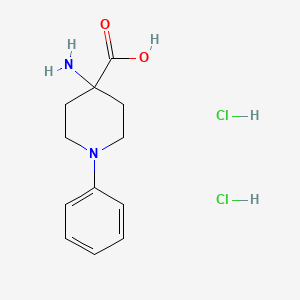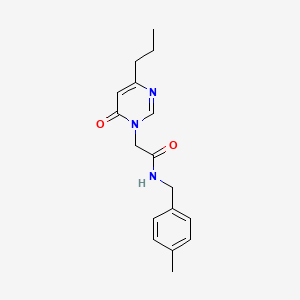
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as MP-10, is a novel compound with potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Research
- Synthesis of Pyrimidine Derivatives : The synthesis process of 4,6-Dichloro-2-methylpyrimidine, an intermediate in the creation of anticancer drugs like dasatinib, involves using acetamidine hydrochloride and dimethyl malonate. This process includes cyclization and chlorination steps to achieve the desired pyrimidine derivative (Guo Lei-ming, 2012).
Antiallergic Potential of Pyrimidine Derivatives
- Antiallergic Properties of N-(pyridin-4-yl)-(indol-3-yl)acetamides : A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides highlighted their significant potential as antiallergic agents. Specific compounds within this group demonstrated potent antiallergic effects, outperforming established drugs like astemizole in certain assays (Cecilia Menciu et al., 1999).
Histamine H4 Receptor Ligands
- Development of Histamine H4 Receptor Antagonists : Research into 2-aminopyrimidines led to the development of compounds effective as antagonists for the histamine H4 receptor. These compounds showed promise in treating inflammation and pain, indicating their therapeutic potential in these areas (R. Altenbach et al., 2008).
Oxidation Reactivity Studies
- Oxidation Reactivity of Pyrimidine Derivatives : The chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and related compounds was explored, yielding insights into the molecular structures and reactivity channels of these pyrimidine derivatives (Sylvie L. Pailloux et al., 2007).
Anticancer Potential
- Inhibition of Histamine-Metabolizing Enzymes by Anticancer Agents : Certain potent dihydrofolate reductase inhibitors, also functioning as anticancer agents, demonstrated varying degrees of inhibition of histamine-metabolizing enzymes. This variance in activity helped in selecting drugs with minimal interference in histamine metabolism for cancer treatment (D. Duch et al., 1980).
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-15-9-17(22)20(12-19-15)11-16(21)18-10-14-7-5-13(2)6-8-14/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVMGPFPNGXFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)
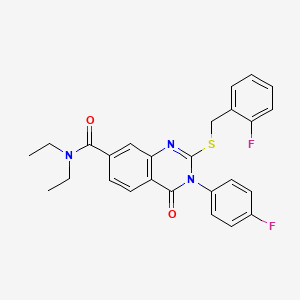
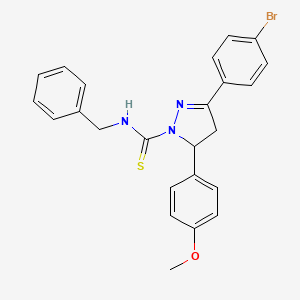
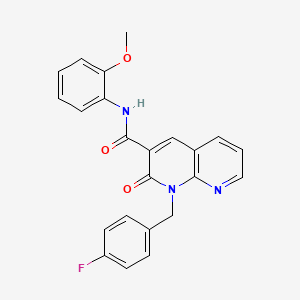
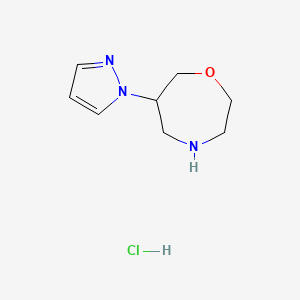
![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
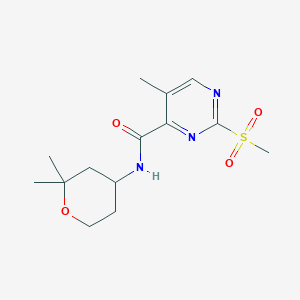
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2411373.png)
![3-(4-chlorophenyl)-5,6-dimethyl-1-(3-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411375.png)
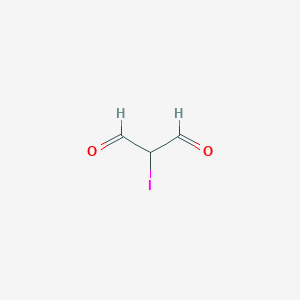
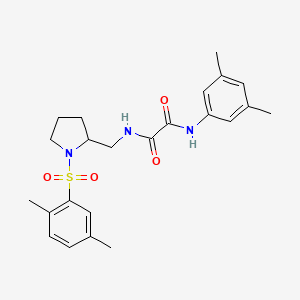
![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)
